molecular formula C16H22ClN3O B2815461 N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide CAS No. 2192745-57-4

N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide

Cat. No.: B2815461
CAS No.: 2192745-57-4
M. Wt: 307.82
InChI Key: YRKSKGNOTNFSIP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, a cyclobutyl group, and a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamine precursors with suitable reagents.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.

    Attachment of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be attached through nucleophilic substitution reactions using 3-chlorophenyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the 3-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-nitrobenzamide: Similar in structure but contains a nitro group instead of a diazepane ring.

    2-chloro-N-(3-chlorophenyl)nicotinamide: Contains a nicotinamide moiety instead of a diazepane ring.

Uniqueness

N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide is unique due to the presence of the diazepane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c17-13-4-1-5-14(12-13)18-16(21)20-9-3-8-19(10-11-20)15-6-2-7-15/h1,4-5,12,15H,2-3,6-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKSKGNOTNFSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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